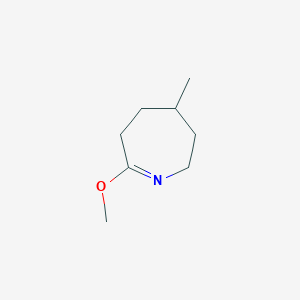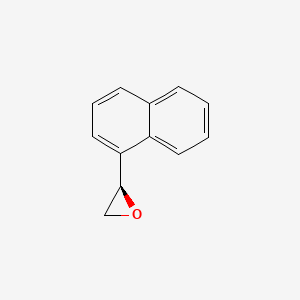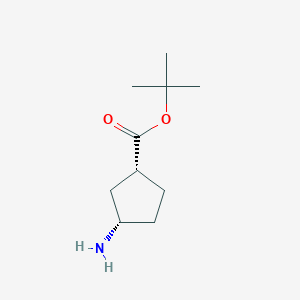![molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2](/img/structure/B6599123.png)
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate, otherwise known as TBPCBC, is a compound of interest in organic chemistry and pharmaceutical research. TBPCBC is a cyclic amine that is synthesized from a combination of tert-butyl alcohol, cyclobutyl amine, and phenylcarbamate. It is a versatile compound that is used in a variety of research applications and has a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TBPCBC is a versatile compound that has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and surfactants. It is also used in the synthesis of polymers, dyes, and catalysts. Furthermore, TBPCBC has been used in the production of biocompatible nanomaterials, such as carbon nanotubes and graphene.
Wirkmechanismus
The mechanism of action of TBPCBC is not yet fully understood. However, it is believed that TBPCBC acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. TBPCBC is also believed to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
TBPCBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. TBPCBC has also been shown to inhibit the activity of proteases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, TBPCBC has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TBPCBC in laboratory experiments is its versatility. TBPCBC is a relatively simple compound that can be used in a variety of research applications. Additionally, TBPCBC is relatively inexpensive and is easily synthesized. The main limitation of using TBPCBC in laboratory experiments is its toxicity. TBPCBC has been shown to be toxic in some animal studies and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for TBPCBC research. These include the development of new synthetic methods for the synthesis of TBPCBC, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, research into the toxicity of TBPCBC in animals and humans could help to identify potential therapeutic applications and provide insight into the safety of using TBPCBC in laboratory experiments. Finally, further research into the biochemical and physiological effects of TBPCBC could provide insight into its potential therapeutic applications.
Synthesemethoden
TBPCBC is synthesized using a three-step reaction process. The first step involves the reaction of tert-butyl alcohol with cyclobutyl amine to produce the tert-butyl cyclobutyl amine. This reaction is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the tert-butyl cyclobutyl amine with phenylcarbamate to produce the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate. This reaction is also catalyzed by a base, such as sodium hydroxide. The third and final step involves the reaction of the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate with a base, such as sodium hydroxide, to produce the desired product.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSZZJGDBSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

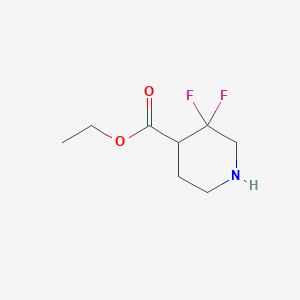
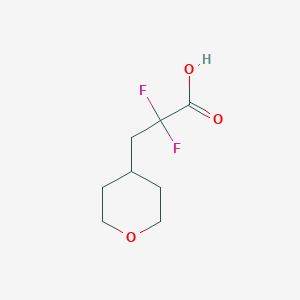
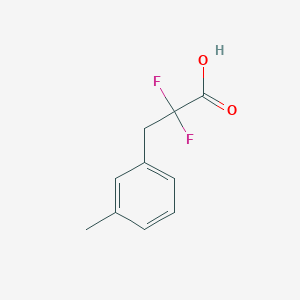
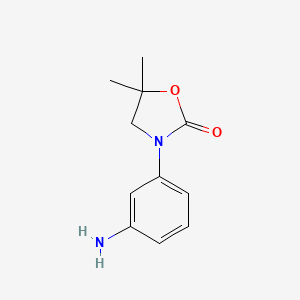
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)


![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)


